molecular formula C17H17Cl2N3 B1663142 N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine

Cat. No.: B1663142
M. Wt: 334.2 g/mol
InChI Key: PWEPSIFNTIQCNN-UHFFFAOYSA-N
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Description

C-215 is a novel inhibitor of mycobacterial membrane protein large 3 (MmpL3). It has been identified as having independent glycerol activity against Mycobacterium tuberculosis with low non-specific toxicity to mammalian cells. The compound has shown an IC90 value of 16 μM against Mycobacterium tuberculosis and is effective in inhibiting the growth of the bacteria within macrophages .

Preparation Methods

The synthesis of C-215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

C-215 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

C-215 has a wide range of scientific research applications, including:

Mechanism of Action

C-215 exerts its effects by inhibiting the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids across the bacterial cell membrane. This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to the death of the bacteria. The molecular targets involved include the MmpL3 protein and associated pathways responsible for cell wall biosynthesis .

Comparison with Similar Compounds

C-215 is unique compared to other similar compounds due to its specific inhibition of MmpL3 and its low toxicity to mammalian cells. Similar compounds include:

C-215 stands out due to its novel target and lower toxicity profile, making it a promising candidate for further research and development in antimicrobial therapy.

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, often referred to as C-215, is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anti-tuberculosis agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against Mycobacterium tuberculosis, and other relevant biological properties.

Overview of Biological Activity

C-215 acts primarily as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), which plays a critical role in the survival of Mycobacterium tuberculosis by facilitating the transport of mycolic acids to the bacterial cell wall. The inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.

Key Findings:

  • IC90 Value : C-215 exhibits an IC90 value of 16 μM against Mycobacterium tuberculosis, indicating effective inhibition at relatively low concentrations.
  • Selectivity : The compound demonstrates low non-specific toxicity toward mammalian cells, suggesting a favorable safety profile for therapeutic applications.

The molecular mechanism by which C-215 exerts its biological effects involves specific binding to the MmpL3 protein. This interaction prevents the transport of mycolic acids, resulting in the accumulation of toxic intermediates within the bacteria and ultimately leading to cell death.

Molecular Interaction:

  • Binding Affinity : The binding affinity of C-215 to MmpL3 has been characterized through various biochemical assays, confirming its role as a potent inhibitor.

Cellular Effects

C-215's effects extend beyond just inhibiting bacterial growth; it also impacts various cellular processes:

  • Inhibition of Mycobacterial Growth : The compound effectively inhibits the growth of Mycobacterium tuberculosis within macrophages, which are immune cells that typically harbor these bacteria.
  • Limited Toxicity in Mammalian Cells : Studies indicate that C-215 has minimal cytotoxic effects on human cells, making it a promising candidate for further development as an anti-tuberculosis drug.

Comparative Biological Activity

To provide a broader context for C-215's activity, a comparison with other benzimidazole derivatives known for their antimicrobial properties is presented below.

Compound NameTarget PathogenIC90 Value (μM)Toxicity (Mammalian Cells)
C-215Mycobacterium tuberculosis16Low
Compound AStaphylococcus aureus25Moderate
Compound BEscherichia coli30High

Case Studies and Research Findings

Several studies have highlighted the potential of C-215 and related compounds in combating tuberculosis:

  • In Vitro Studies : Research indicates that C-215 significantly reduces bacterial load in infected macrophages compared to untreated controls.
  • Animal Models : Preliminary animal studies have shown promising results in reducing infection levels in models infected with Mycobacterium tuberculosis, although further studies are required to assess long-term efficacy and safety.
  • Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of C-215 to enhance its potency and reduce potential side effects. Various synthetic routes have been explored to improve yield and purity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, and what challenges arise during its synthesis?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, analogous compounds with dichlorophenyl groups are synthesized by reacting intermediates like 1-propylbenzimidazole-5-amine with 2,4-dichlorobenzyl halides under nucleophilic substitution conditions. Challenges include controlling regioselectivity and minimizing by-products. Purification often requires column chromatography or recrystallization using solvents like DMSO/water mixtures .
  • Data : Typical yields range from 40–65% for similar benzimidazole derivatives, with purity confirmed by HPLC (>95%) .

Q. How can researchers confirm the structural fidelity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups; benzimidazole NH signals at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .
  • IR : Characteristic absorptions for C-Cl (600–800 cm1^{-1}) and NH stretches (3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodology : Screen catalysts such as Pd/C for coupling reactions or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems. Temperature optimization (80–120°C) and solvent selection (e.g., DMF or THF) significantly impact yields .
  • Data Contradiction : Some studies report higher yields with microwave-assisted synthesis (70–80%) versus traditional reflux (50–60%) .

Q. How does the dichlorophenyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodology : Perform in vitro assays to assess:

  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Findings : Chlorinated aryl groups generally enhance metabolic stability but may increase plasma protein binding, reducing bioavailability .

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets)?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding interactions. Validate with enzymatic assays (e.g., fluorescence-based CA inhibition) .
  • Data : Analogous compounds show IC50_{50} values of 0.5–5 µM for carbonic anhydrase II, with dichlorophenyl groups enhancing hydrophobic interactions in the active site .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Methodology : Cross-validate using orthogonal assays (e.g., cell viability vs. enzymatic activity). For cytotoxicity, compare MTT, ATP-lite, and clonogenic assays. Account for solvent effects (e.g., DMSO tolerance thresholds) .
  • Case Study : A study reported EC50_{50} values varying by 10-fold between 2D monolayer vs. 3D spheroid models for a related benzimidazole .

Q. Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

  • Design : Use panels of cancer cell lines (e.g., NCI-60) with diverse genetic backgrounds. Include normal cell lines (e.g., HEK293) for selectivity assessment. Assay endpoints: apoptosis (Annexin V), cell cycle (PI staining), and migration (scratch assay) .
  • Advanced Tip : Combine with transcriptomics (RNA-seq) to identify pathways modulated by the compound .

Q. How should researchers address solubility challenges in biological assays?

  • Solutions :

  • Use co-solvents (e.g., Cremophor EL/PEG-400) at <1% v/v to avoid cytotoxicity.
  • Prepare stock solutions in DMSO and dilute in assay buffer with surfactants (e.g., 0.1% Tween-80) .

Q. Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) in a fume hood.
  • Store in airtight containers at –20°C under inert gas (N2_2).
  • First-aid: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEPSIFNTIQCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.